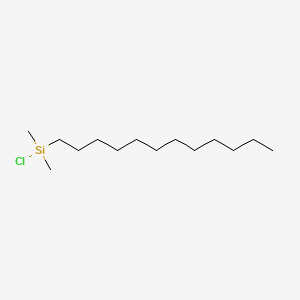

Chloro(dodecyl)dimethylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chloro-dodecyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31ClSi/c1-4-5-6-7-8-9-10-11-12-13-14-16(2,3)15/h4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLABNOCKQMTEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90985195 | |

| Record name | Chloro(dodecyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90985195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66604-31-7 | |

| Record name | Dodecyldimethylchlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66604-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorododecyldimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066604317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloro(dodecyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90985195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorododecyldimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chloro(dodecyl)dimethylsilane CAS number and properties

An In-Depth Technical Guide to Chloro(dodecyl)dimethylsilane (CAS: 66604-31-7): Properties, Mechanisms, and Applications

Introduction

This compound is a versatile organosilicon compound with the CAS number 66604-31-7.[1][2] It is a key reagent in materials science and surface chemistry, primarily utilized for its ability to create stable, hydrophobic surfaces.[1][3] Structurally, it possesses a reactive chlorodimethylsilyl head group and a long, nonpolar twelve-carbon (dodecyl) alkyl chain.[3] This unique bifunctional nature allows it to covalently bond to hydroxyl-bearing substrates while orienting its hydrophobic tail outwards, fundamentally altering the surface properties of the material.[3] This guide provides a comprehensive overview of its chemical and physical properties, mechanism of action, key applications in research and development, and detailed protocols for its use.

Core Properties of this compound

The utility of this compound stems from its distinct physicochemical properties. It is typically supplied as a colorless to light yellow liquid with a purity of 95% or greater.[4][5] A summary of its key properties is presented below.

| Property | Value | References |

| CAS Number | 66604-31-7 | [1][2][6] |

| Molecular Formula | C₁₄H₃₁ClSi | [1][2][5] |

| Linear Formula | H₃C(CH₂)₁₁Si(CH₃)₂Cl | [7] |

| Molecular Weight | 262.93 g/mol | [1] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][2][4][5] |

| Density | 0.865 g/mL at 20 °C | [1][2] |

| Boiling Point | 291-293 °C | [1][7] |

| Refractive Index | n20/D 1.445 | [1][7] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [7] |

| Hydrolytic Sensitivity | Reacts rapidly with water, moisture, and protic solvents | [2][8] |

| Synonyms | Dodecyldimethylchlorosilane, Chloro-dimethyl-dodecylsilane | [1][2][9] |

Mechanism of Surface Modification

The primary application of this compound is the formation of self-assembled monolayers (SAMs) on various substrates, such as glass, silicon wafers, and metals.[1][10] This process transforms a typically hydrophilic surface into a highly hydrophobic one. The mechanism is a two-step process involving hydrolysis and condensation.

-

Hydrolysis : The silicon-chloride (Si-Cl) bond is highly reactive and readily undergoes hydrolysis in the presence of trace amounts of water, which is often adsorbed on the substrate surface. This reaction replaces the chlorine atom with a hydroxyl group, forming a reactive silanol intermediate (dodecyldimethylsilanol).

-

Condensation : The newly formed silanol group condenses with a hydroxyl group (-OH) on the substrate surface, forming a stable, covalent siloxane bond (Si-O-Substrate).[3] This reaction anchors the molecule to the surface. The long dodecyl chains then orient themselves away from the surface, creating a dense, nonpolar monolayer that repels water.

Key Applications in Research and Drug Development

The ability to precisely control surface energy and chemistry makes this compound invaluable in several scientific fields.

-

Hydrophobic Surface Engineering : It is widely used to render surfaces of glass, metals, and polymers water-repellent.[1] This is critical for applications in microfluidics, specialized coatings, and moisture-sensitive electronics.

-

Chromatography : The compound is used to functionalize silica nanoparticles for use in reversed-phase high-performance liquid chromatography (HPLC) columns.[10] The dodecyl chains create a nonpolar stationary phase capable of separating non-polar analytes.[10]

-

Coupling Agent : It can act as a coupling agent in the formulation of adhesives and sealants, improving the bond between organic and inorganic materials.[1][3]

-

Nanomaterial Functionalization : Researchers use it to modify the surface of nanoparticles and polymer composites, enhancing their compatibility with nonpolar matrices and preventing aggregation.[1][10]

Experimental Protocol: Surface Modification of Glass

This protocol details a standard procedure for creating a hydrophobic, self-assembled monolayer of dodecyldimethylsilane on glass slides. The causality behind each step is explained to ensure a robust and reproducible outcome.

Materials:

-

Glass slides

-

This compound (≥95%)

-

Anhydrous toluene

-

Acetone, Ethanol (ACS grade)

-

Deionized (DI) water

-

Concentrated sulfuric acid (H₂SO₄)

-

30% Hydrogen peroxide (H₂O₂)

-

Staining jars or beakers

-

Oven, Sonicator, Nitrogen gas source

Procedure:

-

Substrate Cleaning (Critical Step) : The goal is to remove organic contaminants and generate a high density of surface hydroxyl groups.

-

Place glass slides in a rack and sonicate in acetone for 15 minutes, followed by a thorough rinse with DI water.[11]

-

Sonicate in ethanol for 15 minutes and rinse again with DI water.[11]

-

Piranha Etch (Caution!) : In a fume hood, prepare Piranha solution by slowly adding 3 parts H₂SO₄ to 1 part H₂O₂. Immerse the cleaned slides in the solution for 30-60 minutes. [Piranha solution is extremely corrosive and reactive; handle with extreme care and appropriate PPE].[11]

-

Rinse the slides extensively with DI water and dry them in an oven at 120°C for at least one hour. Cool in a desiccator.[11]

-

-

Silanization : This step must be performed in a moisture-free environment to prevent premature polymerization of the silane in solution.

-

In a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene in a clean, dry Coplin jar.[11] The anhydrous solvent is essential because the silane reacts vigorously with water.[2][8]

-

Immerse the dry, clean glass slides in the silane solution for 2 hours at room temperature.[11] This allows sufficient time for the silane to diffuse to the surface and react.

-

-

Rinsing and Curing : These steps remove excess reagent and complete the covalent bonding process.

-

Remove the slides from the silanization solution and rinse them sequentially with anhydrous toluene and then ethanol to remove any unbound silane.[11]

-

Dry the slides with a gentle stream of nitrogen gas.[11]

-

Place the silanized slides in an oven at 110°C for 1 hour to cure the monolayer.[11] This thermal step provides the energy to drive the condensation reaction to completion, forming a stable and durable siloxane network.

-

After cooling, the slides are ready for use. A successful modification can be confirmed by observing a high water contact angle (>90°).

-

Safety and Handling

This compound is a corrosive chemical that requires careful handling in a professional laboratory setting.[2][12]

-

Hazards : The compound causes severe skin burns and eye damage (H314) and may be corrosive to metals (H290).[13][14] It reacts violently with water, releasing corrosive hydrogen chloride gas.[2]

-

Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood.[15] Wear chemical-resistant gloves (neoprene or nitrile rubber), chemical goggles, a face shield, and a lab coat.[15][16]

-

Storage : Store in a cool, dry, well-ventilated area away from moisture, acids, and oxidizing agents.[15][16] The container should be kept tightly closed, preferably under an inert atmosphere (e.g., nitrogen or argon).[10][16] Recommended storage temperatures can vary, with some suppliers suggesting 2-8°C.[2][15]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

References

- CP Lab Safety. (n.d.). This compound, 25mL, Each.

- Angene Chemical. (2024). Safety Data Sheet: this compound.

- Gelest, Inc. (2015). SAFETY DATA SHEET: DODECYLTRICHLOROSILANE.

- Changfu Chemical. (n.d.). n-Dodecyldimethylchlorosilane CAS: 66604-31-7.

- Rao, A. V., Kalesh, R. R., & Rao, A. P. (2003). Surface chemical modification of silica aerogels using various alkyl-alkoxy/chloro silanes. Journal of Materials Science, 38(21), 4427-4433.

- CP Lab Safety. (n.d.). This compound, min 95% (GC), 100 ml.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 66604-31-7 [chemicalbook.com]

- 3. CAS 66604-31-7: Dodecyldimethylchlorosilane | CymitQuimica [cymitquimica.com]

- 4. This compound | 66604-31-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound = 95.0 GC 66604-31-7 [sigmaaldrich.com]

- 8. labproinc.com [labproinc.com]

- 9. 氯化(十二烷基)二甲基硅烷 - Chloro-dimethyl-dodecylsilane, 二甲基十二烷基氯硅烷 [sigmaaldrich.cn]

- 10. Dimethyl Chloro Silane, Dodecyl Silane | Changfu Chemical [cfsilicones.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. calpaclab.com [calpaclab.com]

- 13. This compound | 66604-31-7 | TCI AMERICA [tcichemicals.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. angenechemical.com [angenechemical.com]

- 16. gelest.com [gelest.com]

An In-depth Technical Guide to the Synthesis and Characterization of Chloro(dodecyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloro(dodecyl)dimethylsilane is a versatile organosilicon compound of significant interest in various scientific and industrial fields. Its unique molecular structure, featuring a long hydrophobic dodecyl chain and a reactive chlorosilyl group, makes it an invaluable reagent for surface modification, the synthesis of silicon-containing polymers, and as a derivatizing agent in analytical chemistry.[1] In the realm of drug development and materials science, the ability to precisely tailor the surface properties of materials is paramount. This compound serves as a key building block for creating hydrophobic surfaces, improving the compatibility of organic and inorganic materials, and in the formulation of specialized coatings and sealants.[1] This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and insights into the underlying chemical principles.

Synthesis Methodologies

The synthesis of this compound can be effectively achieved through two primary synthetic routes: the Grignard reaction and hydrosilylation. The choice between these methods often depends on the availability of starting materials, desired purity, and scalability of the reaction.

Grignard Reaction: A Classic Approach

The Grignard reaction offers a robust and well-established method for the formation of carbon-silicon bonds. This approach involves the reaction of a dodecylmagnesium halide (a Grignard reagent) with an excess of dimethyldichlorosilane.

Mechanism: The reaction proceeds via a nucleophilic attack of the carbanionic dodecyl group of the Grignard reagent on the electrophilic silicon atom of dimethyldichlorosilane.[2][3] The use of an excess of dimethyldichlorosilane is crucial to minimize the formation of the double-alkylation product, di(dodecyl)dimethylsilane.

Caption: Mechanism of Grignard Synthesis of this compound.

Experimental Protocol: Grignard Synthesis

Materials:

-

Magnesium turnings

-

1-Bromododecane

-

Dimethyldichlorosilane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal)

-

Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, anhydrous magnesium sulfate)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon). Add a small crystal of iodine to activate the magnesium. A solution of 1-bromododecane in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.[4]

-

Reaction with Dimethyldichlorosilane: The freshly prepared dodecylmagnesium bromide solution is cooled in an ice bath. A solution of excess dimethyldichlorosilane in anhydrous diethyl ether is then added dropwise with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10°C.

-

Work-up and Purification: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.[4]

Hydrosilylation: An Atom-Economical Alternative

Hydrosilylation is a powerful and atom-economical method for the formation of silicon-carbon bonds. This reaction involves the addition of a silicon-hydride bond across a carbon-carbon double bond, typically catalyzed by a transition metal complex. For the synthesis of this compound, this involves the reaction of 1-dodecene with dimethylchlorosilane.

Mechanism: The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[5] This involves the oxidative addition of the Si-H bond to the metal center, followed by coordination of the alkene, insertion of the alkene into the metal-hydride or metal-silyl bond, and finally, reductive elimination to yield the product and regenerate the catalyst. The reaction typically follows anti-Markovnikov regioselectivity, with the silicon atom adding to the terminal carbon of the alkene.[5]

Caption: Experimental Workflow for Hydrosilylation Synthesis.

Experimental Protocol: Hydrosilylation

Materials:

-

1-Dodecene

-

Dimethylchlorosilane

-

Hydrosilylation catalyst (e.g., Karstedt's catalyst, Speier's catalyst)

-

Anhydrous toluene (as solvent, optional)

Procedure:

-

Reaction Setup: A flame-dried, three-necked flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere. 1-Dodecene and the hydrosilylation catalyst are charged into the flask.

-

Addition of Silane: Dimethylchlorosilane is added dropwise to the stirred mixture. The reaction is often exothermic, and the addition rate should be controlled to maintain a desired reaction temperature, typically between room temperature and gentle reflux.[6]

-

Reaction Monitoring and Completion: The progress of the reaction can be monitored by techniques such as GC or NMR to observe the consumption of the starting materials. Once the reaction is complete, the catalyst may be removed by filtration through a short plug of silica gel, although in many cases, direct distillation is sufficient.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.[6]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organosilicon compounds.

-

¹H NMR: The proton NMR spectrum provides information about the different types of protons in the molecule.

-

Expected Chemical Shifts (δ, ppm):

-

~0.4 ppm (singlet, 6H): Si-(CH ₃)₂

-

~0.88 ppm (triplet, 3H): -CH₂-CH ₃

-

~1.26 ppm (multiplet, 20H): -(CH ₂)₁₀-

-

~0.7-1.0 ppm (multiplet, 2H): Si-CH ₂-

-

-

-

¹³C NMR: The carbon NMR spectrum helps to identify all the unique carbon environments.

-

Expected Chemical Shifts (δ, ppm):

-

~ -1.0 ppm: Si-(C H₃)₂

-

~14.1 ppm: -CH₂-C H₃

-

~17.5 ppm: Si-C H₂-

-

~22.7-33.5 ppm: -(C H₂)₁₀-

-

-

-

²⁹Si NMR: Silicon NMR is highly sensitive to the substituents on the silicon atom and provides direct evidence of the silicon environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

2955-2850 (strong): C-H stretching vibrations of the dodecyl and methyl groups.

-

1465 (medium): C-H bending vibrations of the CH₂ and CH₃ groups.

-

1255 (strong): Symmetric deformation of the Si-(CH₃)₂ group.

-

815-840 (strong): Si-C stretching and CH₃ rocking vibrations.

-

~540 (strong): Si-Cl stretching vibration.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

-

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak at m/z 262 (for ³⁵Cl) and 264 (for ³⁷Cl) with an approximate ratio of 3:1 is expected, though it may be weak.

-

Major Fragments:

-

[M - CH₃]⁺ (m/z 247/249): Loss of a methyl group.

-

[M - Cl]⁺ (m/z 227): Loss of a chlorine atom.

-

Cleavage of the dodecyl chain: A series of peaks corresponding to the loss of alkyl fragments from the dodecyl chain.[9]

-

-

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₄H₃₁ClSi | |

| Molecular Weight | 262.93 g/mol | |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 291-293 °C | [1] |

| Density | 0.865 g/mL at 20 °C | |

| Refractive Index | n²⁰/D 1.445 | [1] |

Safety and Handling

Chlorosilanes are reactive compounds that require careful handling.

-

Hazards: this compound is corrosive and reacts with water and moisture to produce hydrochloric acid (HCl), which is corrosive and toxic upon inhalation.[10][11] The compound can cause severe skin burns and eye damage.[12]

-

Precautions:

-

Work in a well-ventilated fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]

-

Handle under an inert atmosphere to prevent reaction with atmospheric moisture.

-

Keep away from water and other protic solvents.

-

In case of fire, do not use water. Use dry chemical, CO₂, or alcohol-resistant foam.[11]

-

Conclusion

The synthesis of this compound via Grignard reaction or hydrosilylation provides researchers with a valuable and versatile chemical tool. A thorough understanding of the reaction mechanisms, adherence to detailed experimental protocols, and comprehensive characterization are crucial for obtaining a high-purity product. The ability to functionalize surfaces and synthesize novel silicon-containing materials makes this compound a key enabling reagent in advancing research and development across multiple scientific disciplines, including drug development and materials science.

References

- Silicones Environmental, Health and Safety Center. (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES.

- Scribd. (n.d.). Chlorosilane Safety Guide.

- Sigma-Aldrich. (2024).

- ResearchGate. (2023). Proposed reaction mechanism for the hydrosilylation of alkenes using a combination of TMDS and NaOMe.

- CAMEO Chemicals. (n.d.). CHLOROSILANES, TOXIC, CORROSIVE, FLAMMABLE, N.O.S..

- Wikipedia. (n.d.). Hydrosilylation.

- Chemistry LibreTexts. (2021). 8.

- ResearchGate. (n.d.). Catalytic Hydrosilylation of Alkenes by a Ruthenium Silylene Complex. Evidence for a New Hydrosilylation Mechanism.

- ChemRxiv. (n.d.). Unlocking the Catalytic Hydrogenolysis of Chlorosilanes into Hydrosilanes with Superbases.

- The Royal Society of Chemistry. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- Dove Medical Press. (n.d.).

- American Chemical Society. (n.d.). Mechanism of Grignard Reagent Formation.

- Recueil des Travaux Chimiques des Pays-Bas. (n.d.).

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- Benchchem. (n.d.). (Chloromethyl)dimethylphenylsilane as a Precursor for Grignard Reagents: An In-depth Technical Guide.

- YouTube. (2018). Grignard Reagent Reaction Mechanism.

- Chemistry LibreTexts. (2023).

- The Royal Society of Chemistry. (n.d.).

- Benchchem. (n.d.). Chlorodimethylsilane: A Versatile Precursor for Advanced Organosilicon Compounds.

- NIST. (n.d.). Silane, dichlorodimethyl-.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides.

- Springer. (n.d.).

- CP Lab Safety. (n.d.). This compound, min 95% (GC), 100 ml.

- SpectraBase. (n.d.). Chloro-trimethylsilane - Optional[29Si NMR] - Chemical Shifts.

- SpectraBase. (n.d.). Dimethyldichlorosilane - Optional[29Si NMR] - Chemical Shifts.

- SpectraBase. (n.d.). Dimethyldichlorosilane - Optional[29Si NMR] - Chemical Shifts.

- AMI Scientific. (n.d.). This compound TCI Analytical reagent.

- Google Patents. (n.d.). US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products.

- National Institutes of Health. (n.d.).

- Sigma-Aldrich. (n.d.).

- Chemistry LibreTexts. (2020). 11.

- ResearchGate. (n.d.). Hydrosilylation Catalysis for One-Pot Synthesis.

- YouTube. (2018). MS fragmentation patterns.

- NIST. (n.d.). Silane, chloro(1,1-dimethylethyl)dimethyl-.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. leah4sci.com [leah4sci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. globalsilicones.org [globalsilicones.org]

- 11. CHLOROSILANES, TOXIC, CORROSIVE, FLAMMABLE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. This compound | 66604-31-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. CHLOROSILANE - Safety Data Sheet [chemicalbook.com]

- 14. scribd.com [scribd.com]

A Senior Application Scientist's Guide to Chloro(dodecyl)dimethylsilane: Properties, Protocols, and Field Insights

Authored by a Senior Application Scientist

Introduction: In the landscape of materials science and drug development, the ability to precisely control the interfacial properties of materials is paramount. Chloro(dodecyl)dimethylsilane (CDDMS) emerges as a critical tool in this endeavor. Its bifunctional molecular architecture, featuring a reactive chlorosilane head and a long, nonpolar dodecyl tail, offers a robust mechanism for transforming hydrophilic surfaces into hydrophobic ones. This guide provides an in-depth technical exploration of CDDMS, moving beyond mere data recitation to offer field-proven insights into its application, grounded in the principles of chemical reactivity and surface science.

Core Physicochemical Characteristics

The functional utility of CDDMS is a direct consequence of its intrinsic physicochemical properties. Understanding these parameters is the first step toward its effective and safe application.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₃₁ClSi | [1][2][3] |

| Molecular Weight | 262.93 g/mol | [1][2][3][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 0.865 g/mL at 20 °C | [2][5][6] |

| Boiling Point | 291-293 °C | [1][2] |

| Refractive Index | n20/D 1.445 | [1][7] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

| Solubility | Reacts rapidly with water and protic solvents; soluble in many anhydrous organic solvents. | [5] |

Expert Insight: The relatively high boiling point and flash point indicate that CDDMS is not highly volatile at room temperature, which simplifies handling compared to more volatile chlorosilanes. However, its reactivity with atmospheric moisture is a critical handling parameter.

The Chemistry of Surface Modification: Reactivity and Stability

The cornerstone of CDDMS's utility is the reactivity of the silicon-chlorine bond. This bond is highly susceptible to nucleophilic attack by hydroxyl (-OH) groups present on the surfaces of substrates like glass, silica, and metal oxides.[8][9] This reaction, termed silanization, forms a stable covalent Si-O bond with the surface, releasing hydrochloric acid (HCl) as a byproduct.[8]

The long dodecyl chains then self-assemble into a densely packed monolayer, presenting a hydrophobic "carpet" to the external environment. This fundamentally alters the surface energy, rendering it water-repellent.[1][9]

Causality in Experimental Choices: The liberation of HCl necessitates that the reaction be performed in a well-ventilated fume hood. Furthermore, the hygroscopic nature of CDDMS and its propensity for hydrolysis mean that all glassware and solvents must be scrupulously dried before use.[10] Any premature reaction with water will lead to the formation of silanols, which can self-condense into undesirable polysiloxane byproducts, compromising the quality of the surface monolayer.

Applications in Research and Drug Development

The ability to create robust hydrophobic surfaces makes CDDMS a versatile tool in several high-stakes research and development areas:

-

Reversed-Phase Chromatography: CDDMS is instrumental in the functionalization of silica gel to create C12 stationary phases for HPLC. This allows for the separation of analytes based on their hydrophobicity.[11]

-

Surface Passivation: In drug delivery and diagnostics, treating glass vials and microfluidic devices with CDDMS minimizes the non-specific adsorption of proteins and other biomolecules, thereby preventing sample loss and improving assay accuracy.[1]

-

Nanoparticle Functionalization: CDDMS is employed to modify the surfaces of nanoparticles, enhancing their dispersion in nonpolar matrices and their stability for applications in drug delivery systems.[1]

-

Coatings and Adhesives: The molecule acts as a coupling agent, improving the adhesion between organic polymers and inorganic substrates in advanced materials and coatings.[1][9]

Field-Validated Protocol: Silanization of Glass Substrates

This protocol outlines a self-validating system for the creation of a hydrophobic glass surface. The success of each step is critical for the integrity of the final modified surface.

Materials:

-

This compound (≥95% purity)

-

Anhydrous Toluene

-

Glass Substrates (e.g., microscope slides)

-

Piranha Solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED

-

Deionized Water (18 MΩ·cm)

-

Methanol (reagent grade)

-

Nitrogen Gas (high purity)

-

Oven (capable of maintaining 120 °C)

-

Fume Hood

-

Appropriate Personal Protective Equipment (acid-resistant gloves, face shield, lab coat)

Methodology:

-

Substrate Cleaning and Activation (Trustworthiness Pillar): A pristine, hydroxyl-rich surface is non-negotiable for uniform silanization. a. Sonciate the glass slides in a 2% detergent solution for 15 minutes, followed by copious rinsing with deionized water. b. In a fume hood, immerse the slides in freshly prepared Piranha solution for 1 hour. This aggressively removes organic residues and maximizes surface hydroxyl group density. c. Carefully decant the Piranha solution and rinse the slides extensively with deionized water. d. Rinse with methanol to facilitate drying and then dry under a stream of high-purity nitrogen. e. Place the slides in an oven at 120 °C for at least 2 hours to ensure complete removal of physisorbed water.

-

Silanization Reaction: a. Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), prepare a 2% (v/v) solution of CDDMS in anhydrous toluene. b. Transfer the hot, dry slides directly from the oven into the CDDMS solution. This temperature differential helps to prevent atmospheric moisture from adsorbing onto the activated surface. c. Allow the reaction to proceed for 4 hours at room temperature with gentle agitation.

-

Post-Reaction Workup and Curing: a. Remove the slides from the silanization solution and rinse thoroughly with fresh anhydrous toluene to remove unreacted CDDMS. b. Sonciate the slides in fresh toluene for 5 minutes to remove any loosely bound silane. c. Rinse with methanol and dry under a stream of nitrogen. d. Cure the slides in an oven at 120 °C for 1 hour to drive the reaction to completion and form a stable, cross-linked siloxane layer.

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the silanization of glass substrates.

Safety and Handling: An Authoritative Grounding

This compound is a corrosive material that causes severe skin burns and eye damage.[12] It reacts with moisture to produce HCl gas, which is a respiratory irritant.[13]

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always use a face shield, safety glasses, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat.[14]

-

Ventilation: All handling must be conducted within a certified chemical fume hood.[15]

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from moisture, heat, and incompatible materials like strong oxidizing agents, acids, and bases.[15][16]

-

Spill Response: In the event of a spill, do not use water.[15] Absorb the spill with an inert material (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal.[16]

Logical Relationship of Safety Protocols:

Caption: Logical flow of mandatory safety protocols for CDDMS.

References

- Chemical Point. (n.d.). This compound.

- ALWSCI. (2025, February 6). What Is Silanization And Why Does It Matter?

- Wikipedia. (n.d.). Silanization.

- Angene Chemical. (2024, September 12). Safety Data Sheet - this compound.

- Laboratorium Discounter. (n.d.). This compound >95.0%(GC).

- DTIC. (n.d.). APPLICATION OF CHLOROSILANE FINISHES TO GLASS FIBERS USING THE AZEOTROPIC DISTILLATION METHOD.

- ResearchGate. (n.d.). Mechanism of the silanization process.

- PubChem. (n.d.). Dodecyltrichlorosilane.

- SLS Ireland. (n.d.). This compound, >=95.0% (GC).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemicalpoint.eu [chemicalpoint.eu]

- 3. scbt.com [scbt.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound | 66604-31-7 [chemicalbook.com]

- 6. scientificlabs.ie [scientificlabs.ie]

- 7. This compound = 95.0 GC 66604-31-7 [sigmaaldrich.com]

- 8. Silanization - Wikipedia [en.wikipedia.org]

- 9. CAS 66604-31-7: Dodecyldimethylchlorosilane | CymitQuimica [cymitquimica.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. What Is Silanization And Why Does It Matter? - Blogs - News [alwsci.com]

- 12. This compound >95.0%(GC) 25mL - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]

- 13. Dodecyltrichlorosilane | C12H25Cl3Si | CID 20568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. angenechemical.com [angenechemical.com]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to Chloro(dodecyl)dimethylsilane: Properties, Applications, and Methodologies

Abstract

This technical guide provides a comprehensive overview of Chloro(dodecyl)dimethylsilane, a versatile organosilane compound of significant interest to researchers, scientists, and professionals in drug development. The document elucidates the molecule's core physicochemical properties, its primary mechanism of action for surface modification, and its diverse applications, ranging from the creation of hydrophobic surfaces to the functionalization of nanomaterials for advanced therapeutic and diagnostic purposes. Detailed, field-proven experimental protocols for the practical application of this compound are provided, underpinned by a discussion of the scientific principles governing each step. This guide is intended to serve as an authoritative resource, enabling users to leverage the unique characteristics of this compound in their research and development endeavors.

Introduction to this compound

Organosilanes are a class of silicon-based compounds that serve as a critical interface between the inorganic and organic worlds. Within this class, chlorosilanes are distinguished by their high reactivity, which allows them to form robust covalent bonds with a variety of substrates. This compound, with the chemical formula C14H31ClSi, is a prominent member of this family.[1] Its molecular structure is characterized by two key features: a reactive chlorodimethylsilyl head group and a long, nonpolar dodecyl (C12) alkyl chain.[1] This unique bifunctional nature makes it an exceptionally effective agent for surface modification, where it imparts a durable hydrophobic character to otherwise hydrophilic surfaces.[1] The long alkyl chain, in particular, provides a significant steric barrier and a low-energy surface, which is highly sought after in applications requiring water repellency, controlled surface energy, and biocompatibility.

This guide will delve into the technical specifics of this compound, providing the in-depth knowledge required for its successful application in demanding research and development environments.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective application. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C14H31ClSi | [1] |

| Linear Formula | H3C(CH2)11Si(CH3)2Cl | |

| Molecular Weight | 262.93 g/mol | |

| CAS Number | 66604-31-7 | |

| Appearance | Colorless liquid | [1] |

| Density | 0.865 g/mL at 20 °C | |

| Boiling Point | 291-293 °C | [1] |

| Refractive Index | n20/D 1.445 | |

| Purity | ≥95.0% (GC) |

The high boiling point is indicative of the molecule's relatively large size and the presence of van der Waals forces from the long alkyl chain. It is soluble in anhydrous organic solvents such as toluene and chloroform but reacts with protic solvents like water and alcohols.[2]

Synthesis and Mechanism of Action

Synthesis

While various synthetic routes exist for organosilanes, a common and industrially significant method for producing long-chain alkylsilanes is through the hydrosilylation of an alkene. In the case of this compound, this would involve the platinum-catalyzed addition of chlorodimethylsilane across the double bond of 1-dodecene.

The reaction proceeds via an anti-Markovnikov addition, ensuring that the silicon atom attaches to the terminal carbon of the alkene, resulting in the desired linear dodecyl chain.

Caption: Synthesis of this compound via hydrosilylation.

Mechanism of Surface Modification

The utility of this compound as a surface modifying agent stems from the reactivity of its Si-Cl bond. The process occurs in two primary steps: hydrolysis and condensation.[2]

-

Hydrolysis: The Si-Cl bond is highly susceptible to hydrolysis, reacting with trace amounts of water present on the substrate surface or in the solvent to form a reactive silanol (Si-OH) intermediate. This reaction releases hydrochloric acid (HCl) as a byproduct.

-

Condensation: The newly formed silanol groups readily condense with hydroxyl groups (-OH) present on the surface of inorganic substrates like glass, silica, or metal oxides. This condensation reaction forms a stable, covalent siloxane bond (Si-O-Substrate), anchoring the dodecyldimethylsilyl group to the surface. Adjacent silanol groups can also cross-link with each other, forming a robust, cross-linked monolayer.

The result is a surface that is densely packed with outwardly oriented, hydrophobic dodecyl chains, fundamentally altering the surface energy and wettability of the substrate.

Caption: Mechanism of surface modification with this compound.

Applications in Research and Drug Development

The ability to precisely control surface properties is crucial in many areas of scientific research and is a cornerstone of advanced drug delivery and diagnostic systems.

Creation of Hydrophobic Surfaces

The primary application of this compound is to render hydrophilic surfaces, such as glass or silicon wafers, hydrophobic.[1] This is essential for applications such as:

-

Microfluidics: Controlling fluid flow and preventing non-specific adsorption of biomolecules in microfluidic channels.[3]

-

Biotechnology: Creating patterned surfaces for cell culture or preventing protein fouling on biosensor surfaces.

-

Materials Science: Producing water-repellent coatings for a variety of materials.[1]

Functionalization of Nanoparticles for Drug Delivery

Silica nanoparticles are widely explored as drug delivery vehicles due to their biocompatibility and tunable properties.[4][5] Functionalizing these nanoparticles with this compound can create a hydrophobic shell. This is advantageous for:

-

Encapsulation of Hydrophobic Drugs: The hydrophobic surface can improve the loading capacity and stability of poorly water-soluble drugs within the nanoparticle core.[6][7]

-

Controlled Release: The hydrophobic layer can act as a barrier to modulate the release kinetics of the encapsulated therapeutic agent.

-

Enhanced Cellular Uptake: The modified surface can influence how the nanoparticle interacts with cell membranes, potentially enhancing cellular uptake.

Development of Biosensors and Diagnostics

In the field of biosensors, controlling the surface chemistry of the sensing element is critical for performance.[8] Long-chain alkylsilanes like this compound can be used to:

-

Create Hydrophobic Barriers: To define specific hydrophilic sensing regions on a chip, preventing cross-contamination between adjacent sensing spots.

-

Reduce Non-Specific Binding: The hydrophobic surface can minimize the non-specific adsorption of proteins and other biomolecules from complex samples, improving the signal-to-noise ratio of the sensor.[9]

-

Provide an Anchor for Further Functionalization: While hydrophobic itself, the alkyl chain can be part of a more complex surface architecture for immobilizing capture probes.

Experimental Protocols

The following protocols are provided as a guide for the practical application of this compound. These are based on established methodologies for silanization.[2]

Protocol for Surface Modification of Glass Slides

This protocol describes how to create a hydrophobic dodecyl monolayer on standard glass microscope slides.

Materials:

-

Glass microscope slides

-

Acetone, ethanol (reagent grade)

-

Concentrated sulfuric acid (H2SO4)

-

30% Hydrogen peroxide (H2O2)

-

Anhydrous toluene

-

This compound

-

Staining jars, beakers, ultrasonic bath, oven, desiccator

-

Appropriate Personal Protective Equipment (PPE): safety goggles, acid-resistant gloves, lab coat.

Step-by-Step Methodology:

-

Substrate Cleaning (Crucial for uniform coating): a. Place glass slides in a staining jar and sonicate in acetone for 15 minutes to remove organic residues. b. Rinse thoroughly with deionized (DI) water. c. Sonicate in ethanol for 15 minutes. d. Rinse again with DI water. e. Piranha Etching (Activation): In a fume hood, prepare a Piranha solution by slowly and carefully adding 3 parts of concentrated H2SO4 to 1 part of 30% H2O2. (Caution: Piranha solution is extremely corrosive and reacts violently with organic materials). f. Immerse the slides in the hot Piranha solution for 30-60 minutes to remove all organic traces and generate a high density of surface hydroxyl groups. g. Remove slides and rinse extensively with DI water. h. Dry the slides in an oven at 120°C for at least 1 hour and then cool in a desiccator.

-

Silanization Procedure: a. All glassware for this step must be oven-dried to be free of water. The procedure should be performed in a fume hood. b. Prepare a 2% (v/v) solution of this compound in anhydrous toluene in a dry staining jar. c. Immerse the cleaned, dried slides in the silane solution. Seal the jar (e.g., with parafilm) to prevent moisture from entering. d. Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. The reaction time can be optimized for specific applications. e. After incubation, remove the slides and rinse them sequentially with anhydrous toluene and then ethanol to remove any unbound silane.

-

Curing and Storage: a. Dry the slides with a gentle stream of nitrogen gas. b. Place the silanized slides in an oven at 110°C for 1 hour to cure the silane layer, promoting cross-linking and stabilizing the monolayer. c. After cooling, the slides are ready for use. They should be stored in a clean, dry environment, such as a desiccator.

Caption: Experimental workflow for glass surface modification.

Safety and Handling

As a reactive chlorosilane, this compound must be handled with care.

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage. It reacts with moisture to release HCl gas, which is a respiratory irritant.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and gloves resistant to corrosive materials.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. It is moisture-sensitive, and exposure to air will cause it to degrade.

Conclusion

This compound is a powerful and versatile tool for scientists and researchers. Its unique molecular structure allows for the robust and reliable modification of surfaces, imparting a durable hydrophobic character that is essential for a wide range of applications. From fundamental materials science to the cutting edge of drug delivery and diagnostics, the principles and protocols outlined in this guide provide a solid foundation for leveraging the capabilities of this important organosilane. As nanotechnology and biotechnology continue to advance, the ability to precisely engineer surfaces at the molecular level will only grow in importance, ensuring that compounds like this compound remain at the forefront of innovation.

References

- McGovern, M. E., et al. (1994). Surface modification of a glass microchannel for the formation of multiple emulsion droplets. Langmuir.

- Lin, Y.-S., et al. (2011). Synthesis and surface functionalization of silica nanoparticles for nanomedicine. Accounts of Chemical Research.

- Benech, H., et al. (2023). New Insights into Drug Development via the Nose-to-Brain Pathway: Exemplification Through Dodecyl Creatine Ester for Neuronal Disorders. MDPI.

- Liberman, A., et al. (2022). Functionalized Mesoporous Silica Nanoparticles for Drug-Delivery to Multidrug-Resistant Cancer Cells.

- Barrett, A. G. M., et al. STEREOSELECTIVE ALKENE SYNTHESIS via 1-CHLORO-1-[(DIMETHYL)PHENYLSILYL]ALKANES AND α-(DIMETHYL)PHENYLSILYL KETONES: 6-METHYL-6-DODECENE. Organic Syntheses.

- Ahmad, Z. (2020).

- Liberman, A., et al. (2022). Functionalized Mesoporous Silica Nanoparticles for Drug-Delivery to Multidrug-Resistant Cancer Cells. PMC.

- Welsch, T., et al. (1982). Surface modification of glass capillaries by high-temperature silylation.

- Zhang, Y., et al. (2021). Surface-Functionalizing Strategies for Multiplexed Molecular Biosensing: Developments Powered by Advancements in Nanotechnologies. Biosensors.

- ResearchGate.

- Ema, T. (2021). Hydrosilylation Catalysis for One-Pot Synthesis.

- Vockenroth, I. K., et al. (2021). Functionalisation of Graphene Sensor Surfaces for the Specific Detection of Biomarkers.

- Sati, L. (2022).

- Arslan, G., & Özmen, M. (2014). Surface Modification of Glass Beads with an Aminosilane Monolayer. Journal of the Turkish Chemical Society, Section A: Chemistry.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Progress in Mesoporous Silica Nanoparticles as Drug Delivery Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functionalized Mesoporous Silica Nanoparticles for Drug-Delivery to Multidrug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Surface-Functionalizing Strategies for Multiplexed Molecular Biosensing: Developments Powered by Advancements in Nanotechnologies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Comprehensive Safety & Handling Guide for Chloro(dodecyl)dimethylsilane

Authored for Researchers, Scientists, and Drug Development Professionals

Chloro(dodecyl)dimethylsilane is a versatile organosilicon compound, prized in advanced research and development for its role as a surface-modifying agent, coupling agent, and a building block in the synthesis of functionalized materials.[1] Its utility in creating hydrophobic surfaces makes it invaluable in fields ranging from nanotechnology and biosensors to protective coatings.[1] However, the very reactivity that makes this compound useful—its chlorosilane functionality—also dictates its significant handling hazards.[1] This guide provides an in-depth examination of the safety protocols, chemical properties, and emergency procedures required to handle this compound responsibly, moving beyond mere compliance to foster a culture of intrinsic safety and experimental integrity.

Section 1: Chemical Identification & Core Properties

A foundational understanding of a chemical's physical properties is the first step in a robust safety assessment. These characteristics influence its behavior under various laboratory conditions, from storage to reaction.

| Property | Value | Source(s) |

| CAS Number | 66604-31-7 | [2][3][4] |

| Synonyms | Chloro-dimethyl-dodecylsilane, Dimethyldodecylchlorosilane | [1][4] |

| Molecular Formula | C₁₄H₃₁ClSi | [1][2] |

| Molecular Weight | 262.93 g/mol | [1][2][4] |

| Appearance | Colorless liquid | [1][5] |

| Density | 0.865 g/mL at 20 °C | [4][5] |

| Boiling Point | 291-293 °C | [1][4] |

| Refractive Index | n20/D 1.445 | [1][4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |

Section 2: Hazard Analysis & GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance, primarily due to its corrosive nature.[3][6] The core of this hazard lies in its reactivity with water. The chlorosilane group readily hydrolyzes upon contact with moisture—including humidity in the air—to form hydrochloric acid (HCl), a highly corrosive acid. This reaction is the direct cause of the severe skin burns and eye damage associated with the compound.

-

GHS Hazard Statements:

GHS Hazard Profile Diagram

Caption: GHS pictogram and hazard statements for this compound.

Section 3: Emergency Response & First-Aid Protocols

In the event of an exposure, immediate and correct action is critical to mitigate harm. The primary goal of first aid is the rapid removal of the chemical and neutralization of the corrosive reaction occurring on the affected tissue. All laboratory personnel must be familiar with these procedures before handling the substance.

Step-by-Step First-Aid Measures

-

General Advice: In all cases of exposure, move the individual out of the dangerous area, immediately call a POISON CENTER or physician, and provide them with this safety data sheet.[2][3]

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Emergency Response Workflow

Caption: Decision-making workflow for a laboratory exposure emergency.

Section 4: Safe Handling & Engineering Controls

Proactive safety measures are paramount. The principle of "as low as reasonably achievable" (ALARA) exposure must be applied at all times. This is accomplished through a combination of engineering controls and personal protective equipment (PPE).

-

Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation and to contain any vapors or aerosols that may be generated.[2][3] The work area should be equipped with an emergency eyewash station and safety shower in the immediate vicinity.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: A combination of chemical safety goggles and a full-face shield is mandatory.[2] Standard safety glasses are insufficient.

-

Skin Protection: Handle with chemical-resistant gloves (e.g., neoprene or nitrile rubber) that are inspected for integrity before each use.[2][7] A flame-retardant, chemically impervious lab coat or a full protective suit should be worn.[2]

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is required.[7]

-

Protocol for Handling and Dispensing

-

Preparation: Ensure the chemical fume hood is operational. Don all required PPE. Have neutralizing agents and spill cleanup materials ready.

-

Inert Atmosphere: When possible, handle the material under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with ambient moisture.[8]

-

Dispensing: The container may develop pressure due to slow reaction with trace moisture.[3] Open the container slowly and carefully behind the fume hood sash. Use compatible, corrosion-resistant tools and glassware.

-

Post-Handling: Tightly close the container immediately after use. Wash hands and any exposed skin thoroughly after handling, even if no direct contact occurred.[3]

Section 5: Storage & Stability

Correct storage is critical for maintaining the chemical's integrity and preventing hazardous situations.

-

Conditions for Safe Storage:

-

Store in a cool, dry, dark, and well-ventilated area designated for corrosive materials.[3][8] Storage at 2-8°C is recommended.[2]

-

Keep the container tightly sealed and protected from moisture to prevent degradation and pressure buildup.[3][6] Storing under an inert gas is advisable.[6]

-

Store locked up to restrict access to authorized personnel only.[3][6]

-

-

Chemical Stability: The compound is stable when stored in sealed containers under a dry, inert atmosphere.[7]

-

Incompatible Materials: Avoid contact with water, strong oxidizing agents, acids, bases, and alcohols, as these can cause violent reactions.[6][7][8]

-

Hazardous Decomposition Products: Contact with incompatible materials or thermal decomposition can produce hazardous gases, including hydrogen chloride, carbon monoxide, carbon dioxide, and silicon oxides.[6][8]

Section 6: Accidental Release & Disposal Procedures

A spill of this compound is a hazardous event that requires a swift and well-rehearsed response.

Protocol for Spill Cleanup

-

Evacuate & Secure: Immediately evacuate all non-essential personnel from the spill area. Keep people upwind of the spill.[3]

-

Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

-

Don PPE: Put on the appropriate PPE, including respiratory protection if necessary.

-

Contain & Absorb: Contain the spill using a non-combustible, inert absorbent material such as dry sand or earth.[3] Do not use water or combustible materials like paper towels.

-

Collect: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled, and sealable container for hazardous waste.[2][3]

-

Decontaminate: Wipe down the spill area with a suitable solvent (following lab-specific procedures) and then wash with soap and water.

-

Disposal: All contaminated materials must be disposed of as hazardous waste.

-

Waste Disposal: Do not dispose of this compound down the drain.[2] All waste, including empty containers and contaminated absorbents, must be treated as hazardous. Arrange for disposal through a licensed professional waste disposal company, in accordance with all federal, state, and local regulations.[2][3][6]

Section 7: Transport & Regulatory Overview

The transport of this compound is regulated due to its hazardous nature.

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

| DOT/ADR/IMDG | UN 2987 | Chlorosilanes, corrosive, n.o.s. | 8 (Corrosive) | II |

This material is subject to reporting requirements under various regulations. Users should consult the SARA 311/312 and other local regulations for specific compliance needs.[2]

Conclusion

This compound is a powerful tool for scientific innovation, but it demands a commensurate level of respect and caution. Its primary hazard stems from its reactivity with moisture, leading to the in-situ formation of hydrochloric acid. Therefore, the cornerstone of its safe handling is the rigorous exclusion of water from all handling and storage procedures. By understanding the causality behind its hazards and adhering to the engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide, researchers can confidently and safely leverage the unique properties of this compound to advance their work.

References

- Angene Chemical. (2021). Safety Data Sheet: this compound. Link

- Tokyo Chemical Industry Co., Ltd. (2023). SAFETY DATA SHEET: this compound. Link

- Chem-Impex International. Chloro(dodecyl)

- National Center for Biotechnology Information, PubChem. Compound Summary for Dodecyltrichlorosilane. Link

- TCI EUROPE N.V. (2025). SAFETY DATA SHEET: this compound. Link

- Fisher Scientific. (2025). SAFETY DATA SHEET: Chloro(chloromethyl)dimethylsilane. Link

- Sigma-Aldrich. Product Page: this compound. Link

- Sigma-Aldrich. (2025).

- ChemicalBook. Product Page: this compound. Link

- CP Lab Safety. Product Page: this compound. Link

- Lab Pro Inc. Product Page: this compound. Link

- Gelest, Inc. (2015).

- Tokyo Chemical Industry Co., Ltd. (APAC). Product Page: this compound. Link

- TCI Chemicals. Product Page: this compound. Link

- Merck (Sigma-Aldrich). Product Page: this compound. Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. angenechemical.com [angenechemical.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. This compound = 95.0 GC 66604-31-7 [sigmaaldrich.com]

- 5. This compound | 66604-31-7 [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. gelest.com [gelest.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of Chloro(dodecyl)dimethylsilane in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of chloro(dodecyl)dimethylsilane in a range of common organic solvents. Recognizing the pivotal role of this organosilicon compound in surface modification, nanotechnology, and as a versatile chemical intermediate, a thorough understanding of its behavior in various solvent systems is critical for researchers, scientists, and professionals in drug development. This document moves beyond a simple tabulation of solubility data, offering a predictive framework based on Hansen Solubility Parameters (HSP) due to the limited availability of direct experimental data. Furthermore, this guide elucidates the profound impact of solvent proticity on the stability of this compound, detailing its reactive decomposition in protic media. A detailed, step-by-step experimental protocol for the safe and accurate determination of its solubility in aprotic solvents is also provided, empowering researchers to ascertain precise solubility values for their specific applications.

Introduction to this compound: A Molecule of Dichotomous Character

This compound (CDDMS), with the chemical formula C₁₄H₃₁ClSi, is an organosilicon compound of significant interest in materials science and synthetic chemistry.[1][2] Its molecular architecture is characterized by a long, hydrophobic dodecyl chain, which imparts a nonpolar, alkane-like character to a significant portion of the molecule.[3] This extensive hydrocarbon tail is covalently bonded to a dimethylsilyl chloride head group, a highly reactive moiety. This duality—a large, nonpolar domain coupled with a reactive polar group—governs its physical properties and chemical behavior, particularly its solubility and stability in different solvent environments.

CDDMS is widely utilized for the hydrophobic modification of surfaces such as glass, silica, and other metal oxides.[3] The reactive chlorosilane group readily forms covalent siloxane bonds with surface hydroxyl groups, anchoring the molecule while the long dodecyl chains orient outwards, creating a low-energy, water-repellent surface. Its applications extend to the synthesis of silicone-based polymers, as a coupling agent, and in the functionalization of nanoparticles for applications in diagnostics and drug delivery.[4] An understanding of its solubility is paramount for optimizing reaction conditions, formulating stable solutions, and ensuring the desired outcome in its various applications.

Theoretical Framework for Solubility: A Predictive Approach

The principle of "like dissolves like" provides a foundational, qualitative understanding of solubility.[5] Given the predominantly nonpolar nature of the dodecyl chain, it is anticipated that this compound will exhibit favorable solubility in nonpolar and weakly polar aprotic solvents. Conversely, its solubility in highly polar solvents is expected to be limited.

To move beyond this qualitative assessment, this guide employs the Hansen Solubility Parameters (HSP) as a semi-quantitative predictive tool. The HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6] A solvent is likely to dissolve a solute if their respective Hansen Solubility Parameters are similar. The "distance" (Ra) between the HSPs of the solute and solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a higher likelihood of solubility.

Estimated Hansen Solubility Parameters for this compound

-

δD (Dispersion): The long dodecyl chain contributes significantly to the dispersion forces.

-

δP (Polar): The polar contribution arises from the dimethylsilyl chloride head group.

-

δH (Hydrogen Bonding): The capacity for hydrogen bonding is negligible for this molecule.

Based on these considerations, the estimated Hansen Solubility Parameters for this compound are presented in Table 1.

Table 1: Physicochemical and Estimated Hansen Solubility Parameters of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₃₁ClSi | [1][2] |

| Molecular Weight | 262.93 g/mol | [1][2] |

| Density | 0.865 g/mL at 20 °C | [1] |

| Boiling Point | 291-293 °C | [1] |

| Estimated Hansen Solubility Parameters | ||

| δD (MPa⁰.⁵) | 16.5 | Estimated |

| δP (MPa⁰.⁵) | 3.5 | Estimated |

| δH (MPa⁰.⁵) | 1.0 | Estimated |

Predicted Solubility of this compound in Common Organic Solvents

Utilizing the estimated HSP values for this compound and established HSP values for a range of organic solvents, the Hansen distance (Ra) has been calculated to predict the solubility. A lower Ra value suggests better solubility. The qualitative solubility predictions are categorized as "High" (likely miscible or highly soluble), "Moderate" (likely soluble), and "Low" (likely poorly soluble or insoluble).

It is crucial to note that for protic solvents (alcohols, water), the interaction is not a simple dissolution but a chemical reaction (hydrolysis), which is addressed in detail in Section 4.

Table 2: Predicted Solubility of this compound in Aprotic Organic Solvents

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Hansen Distance (Ra) | Predicted Solubility |

| Nonpolar Solvents | |||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 3.9 | High |

| Heptane | 15.3 | 0.0 | 0.0 | 3.9 | High |

| Cyclohexane | 16.8 | 0.0 | 0.2 | 3.6 | High |

| Toluene | 18.0 | 1.4 | 2.0 | 4.3 | High |

| Benzene | 18.4 | 0.0 | 2.0 | 5.3 | High |

| Carbon Tetrachloride | 17.8 | 0.0 | 0.6 | 4.6 | High |

| Weakly Polar Aprotic Solvents | |||||

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 5.4 | Moderate |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 7.6 | Moderate |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 7.1 | Moderate |

| Polar Aprotic Solvents | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 9.4 | Low |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 15.8 | Low |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 14.9 | Low |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 16.6 | Low |

Note: The predicted solubilities are based on HSP calculations and should be experimentally verified for critical applications. Qualitative solubility data for structurally similar long-chain alkylchlorosilanes supports high solubility in nonpolar solvents like hexane and toluene.[9][10]

The Critical Role of Protic Solvents: Reactivity over Solubility

A paramount consideration when working with this compound is its high reactivity towards protic solvents, such as water, alcohols, and to a lesser extent, primary and secondary amines.[11] The silicon-chlorine bond is highly susceptible to nucleophilic attack by the hydroxyl group of water or an alcohol. This process, known as hydrolysis or alcoholysis, is typically rapid and exothermic, leading to the formation of a silanol (Si-OH) intermediate and hydrogen chloride (HCl).[11] The generated silanol is unstable and readily undergoes condensation with another silanol or an unreacted chlorosilane molecule to form a stable siloxane (Si-O-Si) bond.

Therefore, in the context of protic solvents, one should not consider the process as a simple dissolution but rather as a chemical reaction. The addition of this compound to a protic solvent will result in the decomposition of the starting material. This reactivity underscores the critical need to use dry, aprotic solvents and to handle the compound under anhydrous conditions to maintain its chemical integrity.

Experimental Protocol for the Determination of Solubility in Aprotic Solvents

This section provides a detailed, step-by-step methodology for the qualitative and quantitative determination of the solubility of this compound in a chosen aprotic organic solvent.

Safety Precautions: this compound is corrosive and reacts with moisture to produce HCl gas.[3] All handling must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, must be worn. All glassware must be thoroughly dried before use.

Materials and Equipment

-

This compound (≥95% purity)

-

Anhydrous aprotic solvent of interest (e.g., hexane, toluene)

-

Dry, sealed vials with PTFE-lined caps

-

Calibrated positive displacement micropipettes or gas-tight syringes

-

Magnetic stirrer and stir bars

-

Analytical balance (readable to ±0.1 mg)

-

Constant temperature bath or block

Qualitative Solubility Determination (Miscibility)

This procedure is suitable for determining if this compound is miscible or highly soluble in the chosen solvent.

-

Preparation: In a dry, sealed vial, add 1.0 mL of the anhydrous aprotic solvent.

-

Initial Addition: Using a calibrated micropipette or gas-tight syringe, add 10 µL of this compound to the solvent. Cap the vial and vortex or stir vigorously for 1 minute.

-

Observation: Visually inspect the solution against a well-lit background. A clear, homogeneous solution indicates solubility at this concentration. The presence of cloudiness, schlieren lines, or a separate liquid phase indicates immiscibility or low solubility.

-

Incremental Additions: Continue to add this compound in 10 µL increments, vortexing and observing after each addition, until a total of 100 µL has been added.

-

Further Increments: If the solution remains clear, continue adding the silane in 100 µL increments up to a total added volume of 1.0 mL (a 1:1 v/v ratio).

Quantitative Solubility Determination (Gravimetric Method)

This method is employed if immiscibility or partial solubility is observed in the qualitative test.

-

Preparation of Saturated Solution: In a dry, sealed vial, add a known volume (e.g., 2.0 mL) of the anhydrous aprotic solvent. Add an excess of this compound (e.g., 0.5 mL) to ensure that a saturated solution is formed.

-

Equilibration: Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir the mixture vigorously for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: Turn off the stirrer and allow the mixture to stand undisturbed at the constant temperature for at least 2 hours to allow for complete phase separation.

-

Sampling: Carefully withdraw a precise volume (e.g., 1.0 mL) of the clear supernatant (the top solvent layer saturated with the silane) using a calibrated micropipette or gas-tight syringe. Take care not to disturb the undissolved silane at the bottom of the vial.

-

Gravimetric Analysis: Dispense the sampled supernatant into a pre-weighed, dry vial. Weigh the vial containing the sample to determine the total mass of the solution.

-

Solvent Evaporation: Place the vial in the fume hood and gently evaporate the solvent under a stream of dry nitrogen or by using a rotary evaporator.

-

Final Weighing: Once the solvent is completely removed, weigh the vial containing the non-volatile this compound residue.

-

Calculation: The solubility can be calculated in g/100 mL or other desired units using the following formula:

Solubility ( g/100 mL) = [(Mass of vial + residue) - (Mass of empty vial)] / (Volume of supernatant sampled in mL) * 100

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz (DOT language), illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This in-depth technical guide has provided a multifaceted approach to understanding the solubility of this compound in organic solvents. By integrating the foundational principle of "like dissolves like" with the predictive power of Hansen Solubility Parameters, a robust framework for estimating its solubility in a wide range of aprotic solvents has been established. The critical distinction between dissolution in aprotic media and reactive decomposition in protic solvents has been emphasized, providing essential guidance for the safe and effective handling of this versatile compound. The detailed experimental protocol and workflow visualization offer researchers a practical toolkit for determining precise solubility data tailored to their specific needs. This comprehensive understanding of solubility and reactivity is fundamental to harnessing the full potential of this compound in its diverse applications, from advanced materials to pharmaceutical development.

References

- Solubility of Things. (n.d.). Trichloro(dodecyl)silane.

- PubChem. (n.d.). Trichlorooctadecylsilane.

- Mathieu, D. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(12), 17843-17850.

- Azmax Co., Ltd. (n.d.). Silicon Compounds: Silanes and Silicones.

- ResearchGate. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters.

- SciSpace. (n.d.). Hansen Solubility Parameters: A User's Handbook.

- DTIC. (n.d.). Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and.

- Scent.vn. (n.d.). Octyltrichlorosilane (CAS 5283-66-9): Odor profile, Properties, & IFRA compliance.

- Gelest, Inc. (n.d.). Silane Coupling Agents.

- Al-Oweini, R., & El-Rassy, H. (2018). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 10(12), 1332.

- PubChem. (n.d.). Dodecyltrichlorosilane.

- HSPiP. (n.d.). Hansen Solubility Parameters in Practice.

- ResearchGate. (n.d.). Hansen solubility parameters.

- Wikipedia. (n.d.). Octadecyltrichlorosilane.

- ResearchGate. (2018). Is toluene a good solvent for silanes?.

- PubChem. (n.d.). Octyltrichlorosilane.

- ResearchGate. (2025). Studies of interactions between silane coupling agents and cellulose fibers with liquid and solid-state NMR.

- MDPI. (2020). Toluene Adsorption by Mesoporous Silicas with Different Textural Properties: A Model Study for VOCs Retention and Water Remediation. Nanomaterials, 10(7), 1332.

- DTIC. (n.d.). The Structure and Reactivity of Alkylsiloxane Monolayers Formed by Reaction of Alkyltrichlorosilanes on Silicon Substrates.

- Polymer Source Inc. (n.d.). Solubility of polymers.

- Organic Chemistry Portal. (n.d.). Alkylsilane synthesis.

- Royal Society of Chemistry. (2018). Cationic polymerization of isobutylene in toluene: toward well-defined exo-olefin terminated medium molecular weight polyisobutylenes under mild conditions. Polymer Chemistry, 9(1), 58-66.

- ResearchGate. (n.d.). Cationic polymerization of isobutylene in toluene: toward well-defined exo-olefin terminated medium molecular weight polyisobutylenes under mild conditions.

Sources

- 1. 氯化(十二烷基)二甲基硅烷 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. CAS 66604-31-7: Dodecyldimethylchlorosilane | CymitQuimica [cymitquimica.com]

- 4. This compound | 66604-31-7 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. (Open Access) Hansen Solubility Parameters: A User's Handbook (1999) | Charles M. Hansen | 3242 Citations [scispace.com]

- 7. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Trichlorooctadecylsilane | C18H37Cl3Si | CID 8157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. DODECYLTRICHLOROSILANE | 4484-72-4 [chemicalbook.com]

Hydrolytic stability of Chloro(dodecyl)dimethylsilane

An In-Depth Technical Guide to the Hydrolytic Stability of Chloro(dodecyl)dimethylsilane

Authored by: A Senior Application Scientist

Abstract